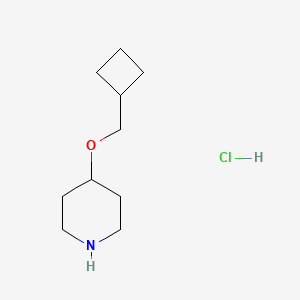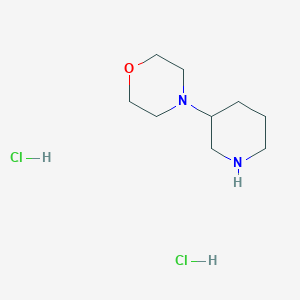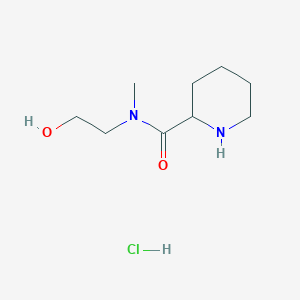
N'-羟基-2-(3-甲基-1-哌啶基)-苯甲酰胺
描述
N-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide, commonly referred to as N-HPMC, is an organic compound with a wide range of applications in the fields of chemistry and biology. N-HPMC is a derivative of the piperidine family and is composed of two nitrogen atoms, two oxygen atoms, and a carbon atom. It is a white, crystalline solid with a melting point of 123-125°C and a boiling point of 240-242°C.
科学研究应用
苯并咪唑衍生物作为神经肽 Y1 受体拮抗剂
Zarrinmayeh 等人 (1998) 的一项研究合成了一系列苯并咪唑,并将其评估为选择性神经肽 Y (NPY) Y1 受体拮抗剂。这项研究旨在开发抗肥胖药物。该研究涉及用各种哌啶基烷基对苯并咪唑结构进行修饰,包括与 N'-羟基-2-(3-甲基-1-哌啶基)-苯甲酰胺类似的化合物。这些化合物在靶向 Y1 受体方面显示出前景,Y1 受体是肥胖治疗的潜在治疗靶点 (Zarrinmayeh et al., 1998)。
哌啶鎓化合物在分子结构分析中的应用
季龙葛和杨辉罗 (2012) 报道了哌利酮硝酸盐的分子盐,其中哌啶环(结构与 N'-羟基-2-(3-甲基-1-哌啶基)-苯甲酰胺相似)表现出椅式构象。这项研究有助于了解涉及哌啶衍生物的分子结构,这在药物设计和开发中至关重要 (Ge & Luo, 2012)。
哌啶衍生物作为 NMDA 受体拮抗剂
周等人 (1999) 的一项研究发现 N-(2-苯氧基乙基)-4-苄基哌啶是一种新型的 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,具有高选择性。这项研究涉及对哌啶衍生物的修饰,有助于了解 NMDA 受体拮抗作用及其在神经退行性疾病等疾病中的潜在治疗应用 (Zhou et al., 1999)。
哌啶鎓衍生物在晶体学研究中的应用
Jasinski 等人 (2009) 探索了与 N'-羟基-2-(3-甲基-1-哌啶基)-苯甲酰胺类似的化合物的晶体学性质。这项研究有助于晶体学领域,有助于理解哌啶鎓化合物的分子和晶体结构 (Jasinski et al., 2009)。
属性
IUPAC Name |
N'-hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-5-4-8-16(9-10)12-7-3-2-6-11(12)13(14)15-17/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMCVEUUYGCDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)


![4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1424006.png)
![4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424007.png)

![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)

![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)

![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)